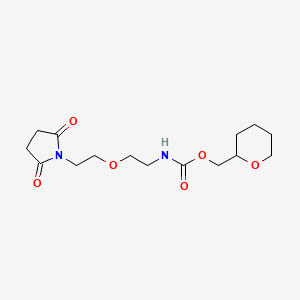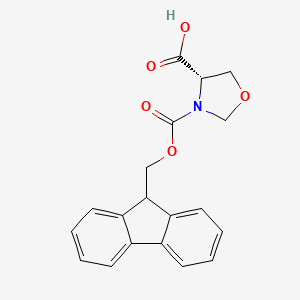
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid” is a compound that includes the 9-fluorenylmethyloxycarbonyl (Fmoc) group . The Fmoc group is a fundamental tool in organic synthesis, used to protect labile or reactive functional groups from interfering in subsequent steps of a synthesis . It is particularly useful for protecting amines during a synthesis .
Synthesis Analysis
The Fmoc group can be installed using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), also frequently called 9-fluorenylmethyl chloroformate . Fmoc-Cl is prepared by treating 9-fluorenylmethanol with phosgene (COCl2) . An alternative to Fmoc-Cl is the corresponding 9-fluorenylmethyl azidoformate, which is made via the reaction of Fmoc-Cl with sodium azide (NaN3) .Molecular Structure Analysis
The molecular structure of the Fmoc group includes a fluorenyl ring attached to a carbonyl group . The empirical formula of the Fmoc group is C15H11ClO2 .Chemical Reactions Analysis
The detachment of the Fmoc group from the amino group is widely performed in chemical synthesis reactions . This process can be promoted by water in microdroplets, which can reduce the energy barrier for the lone H transfer of the Fmoc group .Physical And Chemical Properties Analysis
The Fmoc group is a white to off-white crystalline powder . It has a melting point of 62–64 ºC and is insoluble in water .科学研究应用
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid: , also known as (S)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)oxazolidine-4-carboxylic acid, is a compound with several scientific research applications. Here is a comprehensive analysis focusing on unique applications:
Microdroplet Reactions
Research has shown that aqueous microdroplets can trigger unique chemical reactions. The Fmoc group, when attached to amino acids, can be detached in charged microdroplets, a process that does not occur in bulk solution. This property is utilized to promote reactions in microdroplet environments .
Self-Assembly and Material Fabrication
The Fmoc group’s inherent hydrophobicity and aromaticity facilitate the self-assembly of modified amino acids and short peptides. This feature is exploited for the fabrication of functional materials, including hydrogels and nanofibers, which have applications in tissue engineering and drug delivery systems .
作用机制
Target of Action
The compound is a derivative of the 9-fluorenylmethyloxycarbonyl (fmoc) group, which is commonly used in peptide synthesis .
Mode of Action
The Fmoc group is known for its self-assembly features and potential applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, such as amino acids and short peptides . The Fmoc group can be detached from the amino group in the presence of water in microdroplets, reducing the energy barrier for the lone H transfer .
Biochemical Pathways
The detachment of the fmoc group from the amino group can trigger organic reactions , potentially affecting various biochemical pathways.
Pharmacokinetics
The inherent hydrophobicity and aromaticity of the fmoc moiety may influence these properties .
Result of Action
The detachment of the Fmoc group from the amino group can trigger organic reactions . This could potentially lead to various molecular and cellular effects, depending on the specific reactions and the biochemical pathways they affect.
Action Environment
Environmental factors, such as the presence of water in microdroplets, can influence the action of this compound . Water can reduce the energy barrier for the lone H transfer of the Fmoc group and promote its detachment from the amino group . This suggests that the compound’s action, efficacy, and stability could be influenced by the specific environmental conditions in which it is used.
安全和危害
未来方向
The Fmoc group has shown distinct potential for applications due to its inherent hydrophobicity and aromaticity . It can promote the association of building blocks, opening opportunities for triggering organic reactions . It has been used in the fabrication of functional materials and has potential for further applications in areas such as peptide synthesis and the separation of optical isomers .
属性
IUPAC Name |
(4S)-3-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-oxazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO5/c21-18(22)17-10-24-11-20(17)19(23)25-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H,21,22)/t17-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYLELYAJPYNSB-KRWDZBQOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(CO1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-N-(9-Fluorenylmethyloxycarbonyl)-oxazolidine-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)
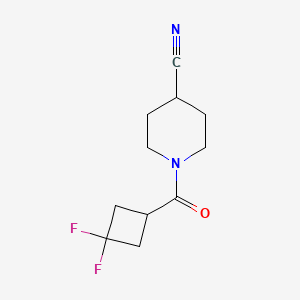
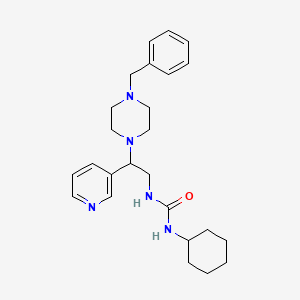

![6-(2-Methoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2935955.png)

![1-Phenyl-2-[[4-(trifluoromethyl)phenyl]methylthio]imidazole](/img/structure/B2935957.png)
![2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide](/img/structure/B2935959.png)
![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)
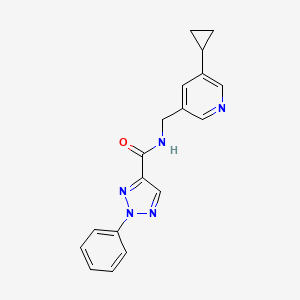

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2935964.png)
![N-[1-(2-chlorophenyl)-1H-pyrazol-4-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2935967.png)
